4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride
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Overview
Description
4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenol group via a methylene bridge. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form 4-(pyrrolidin-1-ylmethyl)phenol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used in the final step to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities.
Automated Systems: Automation to control reaction parameters precisely.
Purification: Advanced purification techniques such as crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)phenylpiperidine hydrochloride
- 4-(Pyrrolidin-1-ylmethyl)benzonitrile
Uniqueness
4-(Pyrrolidin-1-ylmethyl)phenol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for scientific advancements.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-10(4-6-11)9-12-7-1-2-8-12;/h3-6,13H,1-2,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZGMZXQQMFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881296-58-7 |
Source
|
Record name | Phenol, 4-(1-pyrrolidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881296-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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